molecular formula C7H11NO2 B567585 2-Oxa-7-azaspiro[4.4]nonan-1-one CAS No. 1309588-02-0

2-Oxa-7-azaspiro[4.4]nonan-1-one

Cat. No.: B567585
CAS No.: 1309588-02-0
M. Wt: 141.17
InChI Key: LPVAUAPLYIDPFA-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[44]nonan-1-one is a spirocyclic compound with a unique structure that includes both an oxygen and a nitrogen atom within its ring system

Mechanism of Action

Target of Action

The primary targets of 2-Oxa-7-azaspiro[4.4]nonan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological conditions.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-7-azaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonan-8-one
  • 1-Oxa-7-azaspiro[4.4]nonan-3-one

Uniqueness

2-Oxa-7-azaspiro[44]nonan-1-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring This configuration provides distinct chemical and biological properties compared to other spirocyclic compounds

Biological Activity

2-Oxa-7-azaspiro[4.4]nonan-1-one is a heterocyclic organic compound with a unique spirocyclic structure, characterized by the presence of both nitrogen and oxygen atoms within its ring system. Its molecular formula is C₇H₁₁NO₂, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

  • Molecular Weight : Approximately 141.168 g/mol
  • Density : About 1.2 g/cm³
  • Boiling Point : Approximately 314.1 °C at 760 mmHg

Research into the biological activity of this compound suggests that it may exert its effects through modulation of enzyme activity or receptor signaling pathways. Although the exact mechanisms remain under investigation, preliminary studies indicate potential interactions with various biological targets, including enzymes involved in cancer cell proliferation and immune response modulation.

Biological Activities

  • Anticancer Activity : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation. This is believed to occur through interference with cell cycle progression and apoptosis pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways relevant to disease states .
  • Immune Modulation : Early studies suggest that it could influence immune responses, possibly through interactions with PD-1/PD-L pathways, which are critical in regulating immune tolerance and antitumor immunity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation; potential modulation of apoptosis pathways
Enzyme InhibitionPossible inhibition of metabolic enzymes affecting disease states
Immune ModulationInteraction with PD-1/PD-L pathways impacting immune response

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1-Oxa-3,7-Diazaspiro[4.4]Nonan-2-OneContains diazaspiro structurePotentially different biological activity profile
7-Benzyl-2-Oxa-7-Azaspiro[4.4]Nonan-1-OneBenzyl substitution on the spiro structureNoteworthy anticancer activity
2-Oxa-7-Azaspiro[4.4]NonaneLacks benzyl substitutionSimpler structure; less steric hindrance

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions from suitable precursors, often utilizing bases like sodium hydroxide and solvents such as ethanol under controlled conditions . This compound serves as a valuable building block in the synthesis of more complex molecules and has applications in medicinal chemistry for drug development targeting specific diseases.

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-7(2-4-10-6)1-3-8-5-7/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVAUAPLYIDPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856804
Record name 2-Oxa-7-azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309588-02-0
Record name 2-Oxa-7-azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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